REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([O:12][CH3:13])=[O:11])=[CH:9][C:4]=2[O:3][CH2:2]1.[N+:14]([O-])([OH:16])=[O:15]>>[N+:14]([C:7]1[C:8]([C:10]([O:12][CH3:13])=[O:11])=[CH:9][C:4]2[O:3][CH2:2][O:1][C:5]=2[CH:6]=1)([O-:16])=[O:15]
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Name
|
|
Quantity
|
25 mL
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Type
|
reactant
|
Smiles
|
O1COC2=C1C=CC(=C2)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
ice water
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Quantity
|
600 mL
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Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
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Details
|
was stirred approximately 15 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
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Details
|
to stand 1 hour in an ice-bath
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
the solids were collected
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Type
|
STIRRING
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Details
|
stirred with water
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(=CC2=C(OCO2)C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |